(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride
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Overview
Description
ONO-1714 is a potent and selective inhibitor of inducible nitric oxide synthase (NOS-2). This compound has shown significant potential in reducing hyperoxic lung injury, attenuating inflammation-related large bowel carcinogenesis, and exerting antinociceptive effects in various animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: ONO-1714 can be synthesized through a series of chemical reactions. One common method involves the reaction of tetrahydropyridinone with chloroform and sodium hydroxide to produce a 2-azabicyclo[4.1.0]heptane derivative. This intermediate is then selectively monodechlorinated using triphenyltin hydride and azobisisobutyronitrile in refluxing benzene .
Industrial Production Methods: Industrial production of ONO-1714 typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: ONO-1714 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of ONO-1714 .
Scientific Research Applications
ONO-1714 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of nitric oxide synthase and its effects on various chemical reactions.
Biology: Investigated for its role in modulating biological processes involving nitric oxide, such as inflammation and immune response.
Medicine: Explored for its potential therapeutic effects in conditions like sepsis, acute lung injury, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide pathways
Mechanism of Action
ONO-1714 exerts its effects by selectively inhibiting inducible nitric oxide synthase (NOS-2). This enzyme is responsible for the production of nitric oxide in response to inflammatory stimuli. By inhibiting NOS-2, ONO-1714 reduces the production of nitric oxide, thereby mitigating its effects on inflammation and tissue damage. The molecular targets and pathways involved include the nitric oxide signaling pathway and various inflammatory mediators .
Comparison with Similar Compounds
ONO-1714 is unique in its high selectivity and potency as an inducible nitric oxide synthase inhibitor. Similar compounds include:
L-NIL: Another selective NOS-2 inhibitor with similar applications in reducing inflammation and tissue damage.
Aminoguanidine: A less selective NOS inhibitor with broader effects on nitric oxide production.
Compared to these compounds, ONO-1714 offers a more targeted approach, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
214479-33-1 |
---|---|
Molecular Formula |
C7H12Cl2N2 |
Molecular Weight |
195.09 g/mol |
IUPAC Name |
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-3-2-4(9)10-7-5(3)6(7)8;/h3,5-7H,2H2,1H3,(H2,9,10);1H/t3-,5-,6+,7-;/m0./s1 |
InChI Key |
IZIZKGZAEABSET-IEUZAGAGSA-N |
SMILES |
CC1CC(=NC2C1C2Cl)N.Cl |
Isomeric SMILES |
C[C@H]1CC(=N[C@H]2[C@@H]1[C@H]2Cl)N.Cl |
Canonical SMILES |
CC1CC(=NC2C1C2Cl)N.Cl |
Appearance |
Solid powder |
Synonyms |
ONO-1714 hydrochloride; ONO-1714; ONO 1714; ONO1714.; (1S,5S,6R,7R)-7-Chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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